![molecular formula C14H11N3O5 B7879372 [3-(carboxymethyl)-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl]acetic acid](/img/structure/B7879372.png)
[3-(carboxymethyl)-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(carboxymethyl)-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl]acetic acid typically involves multi-step organic reactions One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance reaction efficiency and product purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反应分析
Types of Reactions
[3-(carboxymethyl)-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, pyridazines, and their derivatives, which can exhibit different chemical and biological properties.
科学研究应用
Chemistry
In chemistry, [3-(carboxymethyl)-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery and development. Research focuses on its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the indole and pyridazine rings suggests that it may interact with enzymes and receptors involved in various diseases, offering possibilities for the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of [3-(carboxymethyl)-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to specific sites on proteins, modulating their activity. The pyridazine ring may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure, lacking the pyridazine ring.
Pyridazine derivatives: Compounds with similar biological activities but different core structures.
Other indole derivatives: Compounds with various substitutions on the indole ring, exhibiting different chemical and biological properties.
Uniqueness
The uniqueness of [3-(carboxymethyl)-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl]acetic acid lies in its fused ring system, combining the properties of both indole and pyridazine
属性
IUPAC Name |
2-[3-(carboxymethyl)-4-oxopyridazino[4,5-b]indol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-11(19)6-16-10-4-2-1-3-8(10)9-5-15-17(7-12(20)21)14(22)13(9)16/h1-5H,6-7H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTRDKUFFPWTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C(=O)N(N=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
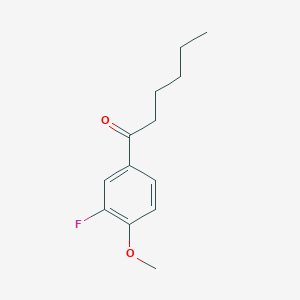
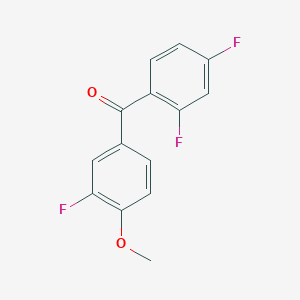
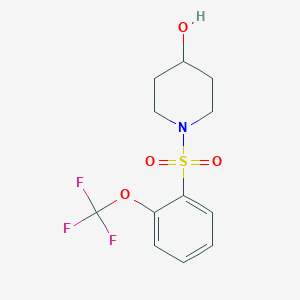
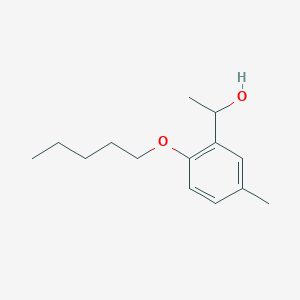
![N-2,3-Dihydro-benzo[1,4]dioxin-6-yl-N-indan-2-ylamine](/img/structure/B7879338.png)
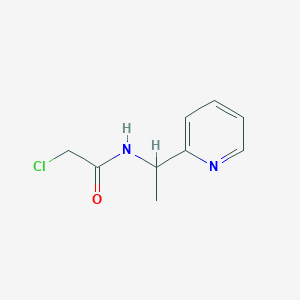
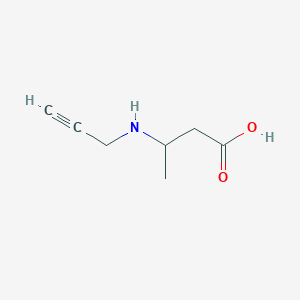

![3-(3-chloro-4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indole-1-carboxylic acid](/img/structure/B7879356.png)
![3-Oxo-3-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)amino]propanoic acid](/img/structure/B7879358.png)
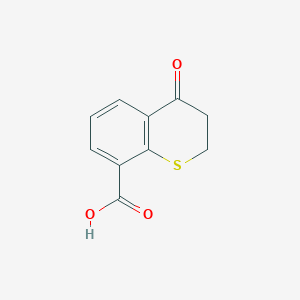
![[3-(4-chlorophenyl)-4-oxoisoxazolo[5,4-d]pyrimidin-5(4H)-yl]acetic acid](/img/structure/B7879388.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}piperidine-3-carboxylic acid](/img/structure/B7879390.png)
![[1-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-2-adamantyl]acetic acid](/img/structure/B7879405.png)
